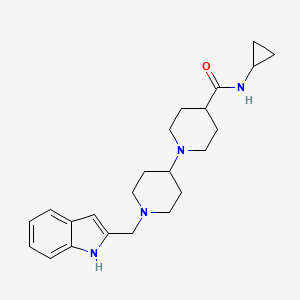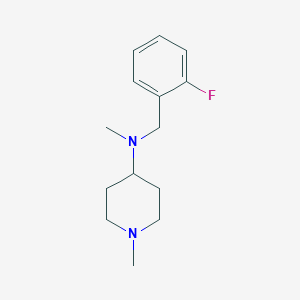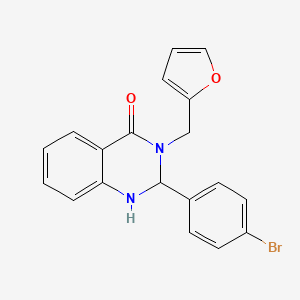![molecular formula C14H23Cl2NO B4892397 N-[3-(2-chloro-5-methylphenoxy)propyl]-1-butanamine hydrochloride](/img/structure/B4892397.png)
N-[3-(2-chloro-5-methylphenoxy)propyl]-1-butanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(2-chloro-5-methylphenoxy)propyl]-1-butanamine hydrochloride, also known as Pindolol, is a non-selective beta-blocker drug that is commonly used to treat high blood pressure, angina, and heart failure. It was first synthesized in the 1960s and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
N-[3-(2-chloro-5-methylphenoxy)propyl]-1-butanamine hydrochloride works by blocking the beta-adrenergic receptors in the body, which are responsible for regulating heart rate and blood pressure. By blocking these receptors, N-[3-(2-chloro-5-methylphenoxy)propyl]-1-butanamine hydrochloride reduces the effects of the hormone adrenaline and other stress hormones on the body. This leads to a decrease in heart rate and blood pressure, which can be beneficial in treating high blood pressure and other cardiovascular conditions.
Biochemical and Physiological Effects
N-[3-(2-chloro-5-methylphenoxy)propyl]-1-butanamine hydrochloride has been shown to have a number of biochemical and physiological effects. It can reduce heart rate, decrease blood pressure, and improve glucose metabolism. N-[3-(2-chloro-5-methylphenoxy)propyl]-1-butanamine hydrochloride has also been shown to have anxiolytic and antidepressant effects, although the mechanisms behind these effects are not yet fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[3-(2-chloro-5-methylphenoxy)propyl]-1-butanamine hydrochloride in lab experiments is its well-established mechanism of action. Because it has been extensively studied, researchers can be confident in its effects and use it as a reliable tool for studying beta-adrenergic receptors. However, one limitation of N-[3-(2-chloro-5-methylphenoxy)propyl]-1-butanamine hydrochloride is that it is a non-selective beta-blocker, meaning that it blocks all beta-adrenergic receptors in the body. This can make it difficult to study the specific effects of individual receptor subtypes.
Orientations Futures
There are several potential future directions for research on N-[3-(2-chloro-5-methylphenoxy)propyl]-1-butanamine hydrochloride. One area of interest is its use in treating psychiatric disorders, such as anxiety and depression. Researchers are also investigating the potential use of N-[3-(2-chloro-5-methylphenoxy)propyl]-1-butanamine hydrochloride in combination with other drugs for the treatment of various cardiovascular conditions. Additionally, there is ongoing research into the development of more selective beta-blockers that can target specific receptor subtypes in the body.
Méthodes De Synthèse
N-[3-(2-chloro-5-methylphenoxy)propyl]-1-butanamine hydrochloride can be synthesized through a multistep process starting with 2-chloro-5-methylphenol and propylene oxide. The resulting intermediate is then reacted with n-butylamine to form N-[3-(2-chloro-5-methylphenoxy)propyl]-1-butanamine hydrochloride. The final product is obtained as a hydrochloride salt.
Applications De Recherche Scientifique
N-[3-(2-chloro-5-methylphenoxy)propyl]-1-butanamine hydrochloride has been widely used in scientific research for its ability to block beta-adrenergic receptors. It has been used to study the effects of beta-blockers on various physiological processes, including heart rate, blood pressure, and glucose metabolism. N-[3-(2-chloro-5-methylphenoxy)propyl]-1-butanamine hydrochloride has also been investigated for its potential use in treating psychiatric disorders, such as anxiety and depression.
Propriétés
IUPAC Name |
N-[3-(2-chloro-5-methylphenoxy)propyl]butan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO.ClH/c1-3-4-8-16-9-5-10-17-14-11-12(2)6-7-13(14)15;/h6-7,11,16H,3-5,8-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBKOOAPHXYVFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=C(C=CC(=C1)C)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-chloro-5-methylphenoxy)propyl]butan-1-amine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-{2-[5-(2-furyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)sulfonyl]morpholine hydrobromide](/img/structure/B4892317.png)
![1-ethyl-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B4892332.png)

![ethyl 3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate](/img/structure/B4892357.png)

![4,4'-[(2-hydroxy-3-nitrophenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B4892378.png)
![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4892387.png)
![N'-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N,N-dimethyl-1,4-benzenediamine hydrobromide](/img/structure/B4892394.png)
![1-tert-butyl-2-[3-(isopropylthio)propoxy]benzene](/img/structure/B4892401.png)
![5-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-1-(3-chlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4892410.png)
![6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B4892416.png)
![N-{1-[1-(3-chloro-4-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B4892418.png)
![1-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)acetone hydrochloride](/img/structure/B4892425.png)
